Piperdial
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Overview
Description
Piperdial belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Anti-Inflammatory and Anti-Arthritic Effects
Piperdial, found in black pepper, has demonstrated significant anti-inflammatory and anti-arthritic effects. A study by Bang et al. (2009) revealed that this compound inhibited the expression of inflammatory markers and reduced pain and arthritis symptoms in animal models. This points to its potential use in the treatment of arthritis.
Medicinal Uses and Anti-Inflammatory Effects
The genus Piper, which includes this compound, has been traditionally used for treating inflammatory and respiratory diseases. A systematic review by Lima et al. (2020) highlights the ethnobotanical and anti-inflammatory applications of Piper species, including their use in treating asthma and bronchitis.
Antitumor and Anti-Metastatic Properties
This compound has demonstrated antitumor and anti-metastatic effects. Hwang et al. (2011) found that this compound inhibits tumor invasion and migration in cancer cells. Its ability to modulate key cancer-related pathways suggests its potential as an anticancer agent.
Antidepressant and Anxiolytic Effects
Emon et al. (2021) investigated the antidepressant and anxiolytic effects of Piper nigrum, containing this compound. Their findings suggest potential therapeutic applications for mental health disorders.
Bioactivity and Therapeutic Applications
This compound's bioactivity and therapeutic potential have been widely recognized. Stojanović-Radić et al. (2019) reviewed its applications, noting its immunomodulatory, hepatoprotective, antioxidant, and antimetastatic properties, which are vital for general human health.
Phytochemical and Biological Activities
Salehi et al. (2019) conducted a comprehensive review on Piper species, including this compound, emphasizing their phytochemical and biological activities. They found that these plants have significant therapeutic potential against several chronic disorders due to their anti-inflammatory and neuropharmacological activities.
Enhanced Bioavailability of Drugs
Atal et al. (1981) found that this compound enhances the bioavailability of certain drugs, suggesting its use in improving drug absorption and metabolism.
Potential for Translational Research
Yadav et al. (2020) reviewed the traditional use and pharmacological profile of Piper longum, highlighting its potential for future translational research in treating various diseases.
Pharmacology and Therapeutic Uses
The pharmacology and therapeutic uses of Piper species, including this compound, have been explored by Gutierrez et al. (2013), demonstrating its potential in treating numerous health conditions ranging from cancer to neurological disorders.
Piperine and Its Derivatives
Chavarria et al. (2016) highlighted the therapeutic potential of piperine and its derivatives, including this compound, in treating various diseases. Their review suggests that this compound-based compounds could be developed as new drugs.
This compound in Breast Cancer Treatment
Do et al. (2013) investigated the antitumor efficacy of this compound in treating HER2-overexpressing breast cancer cells, indicating its potential as a preventive and treatment agent for breast cancer.
Properties
CAS No. |
100288-36-6 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |
InChI Key |
XXMVNOYKYOCDTD-OMRNGCIESA-N |
Isomeric SMILES |
C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
Canonical SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
100288-36-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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